molecular formula C13H21FN2 B1462788 2-[(Dipropylamino)methyl]-4-fluoroaniline CAS No. 1156224-98-4

2-[(Dipropylamino)methyl]-4-fluoroaniline

Cat. No.: B1462788
CAS No.: 1156224-98-4
M. Wt: 224.32 g/mol
InChI Key: IEZBWKONFWRRJB-UHFFFAOYSA-N
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Description

2-[(Dipropylamino)methyl]-4-fluoroaniline is a useful research compound. Its molecular formula is C13H21FN2 and its molecular weight is 224.32 g/mol. The purity is usually 95%.
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Biological Activity

2-[(Dipropylamino)methyl]-4-fluoroaniline, also known by its CAS number 1156224-98-4, is a fluorinated aniline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a dipropylamino group and a fluorine atom, suggests various applications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H17FN2, with a molar mass of approximately 210.28 g/mol. It contains an aniline moiety substituted with a fluorine atom at the para position and a dipropylamino group at the ortho position.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the fluorine atom can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its binding affinity to target proteins.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related fluorinated anilines have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression involved in cell cycle regulation and apoptosis .

CompoundTargetActivity
This compoundHDACsPotential Inhibitor
(S)-17bClass I HDACsPotent Inhibitor

Neuroprotective Effects

The dipropylamino group may contribute to neuroprotective effects by modulating neurotransmitter systems. Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress .

Study on HDAC Inhibition

A study published in ACS Medicinal Chemistry Letters evaluated several fluorinated compounds for their ability to inhibit HDACs. The results indicated that certain derivatives exhibited potent inhibitory effects on human class I HDAC isoforms, suggesting that this compound could be a candidate for further investigation in cancer therapies .

Pharmacokinetic Profile

Research into the pharmacokinetics of related compounds revealed favorable absorption and distribution characteristics. These studies highlighted the importance of lipophilicity imparted by the fluorine atom, which may enhance bioavailability.

Properties

IUPAC Name

2-[(dipropylamino)methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN2/c1-3-7-16(8-4-2)10-11-9-12(14)5-6-13(11)15/h5-6,9H,3-4,7-8,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZBWKONFWRRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.